molecular formula C20H25N9O2 B2920014 2-methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide CAS No. 1421504-58-6

2-methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide

Cat. No.: B2920014
CAS No.: 1421504-58-6
M. Wt: 423.481
InChI Key: BEGJEKABPFAHER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide” is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes multiple heterocyclic rings and functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the morpholine and pyrazole rings through nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group under specific reaction conditions such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the pyrimidine and pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for drug design and development.

Medicine

The compound’s potential medicinal properties could be explored in the context of developing new therapeutic agents. Its structure suggests it may have activity against certain biological targets, making it a subject of interest in pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity profile make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of “2-methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide” would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or interference with nucleic acid functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide
  • N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)pyrimidine-4-carboxamide

Uniqueness

The uniqueness of “2-methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide” lies in its combination of multiple functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-methyl-N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]-6-pyrazol-1-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N9O2/c1-14-24-16(12-19(27-14)29-7-3-4-23-29)20(30)22-6-5-21-17-13-18(26-15(2)25-17)28-8-10-31-11-9-28/h3-4,7,12-13H,5-6,8-11H2,1-2H3,(H,22,30)(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGJEKABPFAHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=N2)C(=O)NCCNC3=CC(=NC(=N3)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.